molecular formula C13H11NO B13545362 3-(2-Methylquinolin-4-yl)acrylaldehyde

3-(2-Methylquinolin-4-yl)acrylaldehyde

Cat. No.: B13545362
M. Wt: 197.23 g/mol
InChI Key: QDFSWHMPUMEXAP-SNAWJCMRSA-N
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Description

Contextualization within Quinoline (B57606) Chemistry and α,β-Unsaturated Aldehyde Frameworks

3-(2-Methylquinolin-4-yl)acrylaldehyde is a molecule that integrates two key functional motifs: the quinoline scaffold and an α,β-unsaturated aldehyde moiety. The quinoline ring system, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a privileged structure in medicinal chemistry and materials science. biointerfaceresearch.comnih.govbenthamscience.comresearchgate.netresearchgate.netorientjchem.org Its derivatives are known to exhibit a wide range of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties. biointerfaceresearch.comnih.govbenthamscience.comresearchgate.netresearchgate.netorientjchem.org

The α,β-unsaturated aldehyde group is a versatile functional group in organic synthesis, characterized by its electrophilic nature at both the carbonyl carbon and the β-carbon. This dual reactivity allows it to participate in a variety of chemical transformations, most notably as a Michael acceptor and as a dienophile in Diels-Alder reactions. The conjugation of this aldehyde with the quinoline ring system is expected to modulate its reactivity and introduce novel chemical properties, making it a valuable intermediate for the synthesis of more complex molecules.

Historical Development of Synthetic Approaches to Related Scaffolds

The synthesis of the quinoline core has a rich history dating back to the 19th century, with several named reactions still in use today. These classical methods provide the foundational strategies for accessing substituted quinolines, which are the precursors to compounds like this compound.

Key Historical Quinoline Syntheses
Reaction NameYearReactantsKey Features
Skraup Synthesis 1880Aniline (B41778), glycerol, sulfuric acid, and an oxidizing agent.A robust method, though often requiring harsh reaction conditions.
Doebner-von Miller Reaction 1881Aniline and α,β-unsaturated carbonyl compounds.A versatile method for producing substituted quinolines. wikipedia.orgjptcp.comwikipedia.org
Combes Synthesis 1888Aniline and β-diketones.Leads to the formation of 2,4-disubstituted quinolines.
Friedländer Synthesis 18822-aminobenzaldehyde or a 2-aminoketone with a compound containing a reactive α-methylene group.A straightforward condensation reaction.
Pfitzinger Reaction 1886Isatin with a carbonyl compound.Yields quinoline-4-carboxylic acids.

A plausible precursor for the synthesis of this compound is 2,4-dimethylquinoline. The Doebner-von Miller reaction provides a direct route to this precursor, typically involving the reaction of aniline with an α,β-unsaturated carbonyl compound, which can be generated in situ. wikipedia.orgjptcp.comwikipedia.org

Contemporary Significance of this compound in Organic Synthesis

While specific research on this compound is emerging, its significance can be inferred from the broad utility of structurally related quinoline-based α,β-unsaturated systems, often referred to as quinoline chalcones. These compounds are recognized for their potential as scaffolds in drug discovery and materials science. mdpi.comnih.govrsc.orgscialert.net

The α,β-unsaturated aldehyde functionality in this compound makes it a valuable synthon for a variety of synthetic transformations, including:

Michael additions: The β-carbon of the acrylaldehyde moiety is susceptible to nucleophilic attack, allowing for the introduction of a wide range of functional groups.

Cycloaddition reactions: The conjugated system can participate in cycloaddition reactions, leading to the formation of more complex polycyclic structures.

Condensation reactions: The aldehyde group can undergo condensation with various nucleophiles to form imines, oximes, and other derivatives, further expanding its synthetic utility.

The incorporation of the 2-methylquinoline (B7769805) core in these reactions is anticipated to impart unique biological and photophysical properties to the resulting molecules.

Overview of Current Academic Research Directions

Current research into quinoline-based α,β-unsaturated carbonyl compounds, particularly quinoline chalcones, is largely focused on their biological activities. Studies have demonstrated that these hybrid molecules can exhibit potent anticancer, antimalarial, and antimicrobial properties. mdpi.comnih.govrsc.orgscialert.netresearchpublish.com The mechanism of action often involves the inhibition of specific enzymes or the disruption of cellular processes. mdpi.com

Another area of active investigation is the development of novel synthetic methodologies for the efficient and selective synthesis of these compounds. This includes the use of new catalysts and reaction conditions to improve yields and reduce environmental impact.

Furthermore, the photophysical properties of quinoline derivatives are being explored for applications in materials science, such as in the development of organic light-emitting diodes (OLEDs) and fluorescent sensors. The extended conjugation provided by the acrylaldehyde moiety in this compound suggests that it and its derivatives could possess interesting photoluminescent properties worthy of investigation.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H11NO

Molecular Weight

197.23 g/mol

IUPAC Name

(E)-3-(2-methylquinolin-4-yl)prop-2-enal

InChI

InChI=1S/C13H11NO/c1-10-9-11(5-4-8-15)12-6-2-3-7-13(12)14-10/h2-9H,1H3/b5-4+

InChI Key

QDFSWHMPUMEXAP-SNAWJCMRSA-N

Isomeric SMILES

CC1=NC2=CC=CC=C2C(=C1)/C=C/C=O

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)C=CC=O

Origin of Product

United States

Synthetic Methodologies for 3 2 Methylquinolin 4 Yl Acrylaldehyde

Precursor Synthesis and Functionalization Strategies

The assembly of 3-(2-methylquinolin-4-yl)acrylaldehyde relies on the availability of two key building blocks: a functionalized 2-methylquinoline (B7769805) core and a suitable three-carbon acrylaldehyde precursor.

The formation of the 2-methylquinoline scaffold is a foundational step. Classical methods for quinoline (B57606) synthesis, such as the Skraup, Doebner-von Miller, and Conrad-Limpach reactions, provide versatile routes to substituted quinolines. rsc.orgnih.gov The Doebner-von Miller reaction, for instance, utilizes α,β-unsaturated aldehydes or ketones to produce 2- and 4-substituted quinolines. nih.gov Specifically, the reaction of anilines with vinyl ethers can yield 2-methylquinolines. rsc.org

Once the basic quinoline structure is established, further functionalization is often necessary to introduce substituents at the 4-position, preparing it for the attachment of the acrylaldehyde moiety. This can be achieved through various C-H functionalization strategies, which offer direct and atom-economical approaches to modify the quinoline ring. researchgate.netglobethesis.comnih.gov

Acrylaldehyde and its derivatives serve as the three-carbon electrophilic component for coupling with the quinoline nucleophile. The synthesis of substituted acrylaldehydes can be accomplished through various methods, including the oxidation of corresponding allyl alcohols or via condensation reactions. nih.gov For the synthesis of this compound, a precursor that can readily react with the 4-position of the 2-methylquinoline ring is required.

Direct Synthesis Routes to this compound

With the necessary precursors in hand, several synthetic strategies can be employed to directly construct the target molecule. These methods primarily involve forming the carbon-carbon bond between the quinoline ring and the acrylaldehyde side chain.

Aldol (B89426) and Knoevenagel-type condensation reactions are powerful tools for forming carbon-carbon bonds and are well-suited for the synthesis of α,β-unsaturated aldehydes. thieme-connect.deresearchgate.net In this context, a 2-methylquinoline derivative bearing a nucleophilic center at the 4-position can be reacted with an appropriate three-carbon aldehyde or its equivalent. nih.govresearchgate.net The reaction typically proceeds via the formation of an enolate or a related nucleophile from the quinoline precursor, which then attacks the carbonyl group of the aldehyde. Subsequent dehydration of the resulting aldol adduct yields the desired acrylaldehyde derivative. thieme-connect.de The reactivity of the methyl group in 2-methylquinoline can be harnessed, as it can be converted into an enamine tautomer, facilitating direct olefination reactions with aldehydes. researchgate.net

Table 1: Examples of Condensation Reactions for Quinoline Functionalization

Quinoline PrecursorAldehyde/Carbonyl PartnerReaction TypeKey Features
2-MethylquinolineAromatic AldehydesKnoevenagel-type CondensationDirect olefination via C(sp³)–H activation of the methyl group. researchgate.net
Substituted Anilinesα,β-Unsaturated AldehydesDoebner-von Miller ReactionForms substituted quinolines, including 2-methylquinolines. nih.gov
3-Oxo-2-arylhydrazonopropanalsActive Methylene (B1212753) ReagentsCondensationLeads to functionalized pyridinone derivatives. nih.gov

Palladium-catalyzed cross-coupling reactions are highly efficient for the formation of carbon-carbon bonds.

The Suzuki-Miyaura coupling reaction involves the coupling of an organoboron compound with a halide or triflate. nih.govresearchgate.netuwindsor.ca For the synthesis of this compound, this would typically involve a 4-halo-2-methylquinoline and a suitable vinylboronic acid or ester derivative of acrylaldehyde. This method offers high functional group tolerance and generally proceeds with high stereoselectivity. mdpi.comresearchgate.net

The Heck reaction provides another powerful route, coupling an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.orgwikipedia.orgnih.gov In this scenario, a 4-halo-2-methylquinoline could be reacted directly with acrolein or a related vinyl derivative. nih.govlibretexts.org The Heck reaction is known for its excellent trans selectivity in the formation of the double bond. organic-chemistry.org

Table 2: Overview of Cross-Coupling Methodologies

ReactionQuinoline SubstrateCoupling PartnerCatalyst System
Suzuki-Miyaura4-Halo-2-methylquinolineAcrylaldehyde-derived boronic acid/esterPalladium catalyst (e.g., PdCl₂(PPh₃)₂) and a base. mdpi.com
Heck4-Halo-2-methylquinolineAcrolein or its derivativePalladium catalyst (e.g., Pd(OAc)₂) and a base. nih.gov

Direct C-H functionalization reactions represent a highly efficient and atom-economical approach to introduce substituents onto the quinoline ring. acs.orgtandfonline.com The Minisci reaction is a radical substitution reaction that allows for the introduction of alkyl or acyl groups onto electron-deficient heterocycles like quinoline. wikipedia.orgprinceton.edunih.gov Under acidic conditions, the quinoline nitrogen is protonated, activating the ring towards nucleophilic radical attack, typically at the C2 and C4 positions. rsc.orgacs.org While traditionally used for alkylation and acylation, modifications of the Minisci reaction could potentially be adapted to introduce a three-carbon unit that can be subsequently converted to the acrylaldehyde functionality. nih.gov This approach avoids the pre-functionalization of the quinoline ring, making it a more streamlined synthetic route. wikipedia.org

Vilsmeier-Haack Reactions

The Vilsmeier-Haack reaction is a powerful tool in organic synthesis for the formylation of electron-rich aromatic and heteroaromatic compounds. researchgate.netijpcbs.comwikipedia.org This reaction typically employs a Vilsmeier reagent, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). ijpcbs.comnih.gov The resulting electrophilic iminium salt then attacks the aromatic substrate, leading to the introduction of a formyl group after hydrolysis. ijpcbs.comwikipedia.org

While a direct Vilsmeier-Haack synthesis of this compound is not extensively documented, the reaction is widely used for the synthesis of substituted quinoline aldehydes. For instance, the Vilsmeier-Haack cyclization of N-arylacetamides is a well-established method for producing 2-chloro-3-formylquinolines. niscpr.res.inchemijournal.com This process involves the reaction of an acetanilide (B955) with the Vilsmeier reagent, leading to cyclization and formylation to yield the quinoline scaffold. niscpr.res.inchemijournal.com The reaction conditions, such as the molar ratio of reactants and temperature, are crucial for optimizing the yield of the desired product. niscpr.res.in

Table 1: Examples of Vilsmeier-Haack Reactions for Quinoline Synthesis

Starting MaterialReagentsProductYield (%)Reference
AcetanilideDMF, POCl₃2-Chloro-3-formylquinolineModerate to Good niscpr.res.in
m-MethoxyacetanilideDMF, POCl₃ (12 moles)2-Chloro-7-methoxy-3-formylquinolineOptimized niscpr.res.in

Note: This table presents examples of Vilsmeier-Haack reactions for the synthesis of quinoline aldehydes, illustrating the general applicability of the reaction. Specific conditions and yields for the synthesis of this compound via this method require further investigation.

Multi-Component Reactions (MCRs) Incorporating the Scaffold

Multi-component reactions (MCRs) offer a highly efficient and atom-economical approach to the synthesis of complex molecules by combining three or more reactants in a single step. rsc.orgmdpi.com These reactions are particularly valuable in heterocyclic chemistry for the construction of diverse molecular scaffolds. rsc.orgresearchgate.net Various named MCRs, such as the Doebner-von Miller reaction, have been historically significant in the synthesis of quinolines. wikipedia.orgmdpi.comresearchgate.net The Doebner-von Miller reaction, for example, involves the reaction of an aniline (B41778) with an α,β-unsaturated carbonyl compound to form a quinoline derivative. wikipedia.orgmdpi.com

Modern MCRs often employ catalysts to facilitate the formation of multiple bonds in a cascade fashion, leading to the desired heterocyclic system. While a specific MCR for the direct synthesis of this compound is not prominently reported, the principles of MCRs can be applied to construct the quinoline core with the necessary functionalities for subsequent conversion to the target molecule. For instance, a three-component reaction involving an aniline, an aldehyde, and an activated alkene could potentially be designed to assemble the core structure. nih.govrsc.org

Indirect Synthetic Pathways via Precursor Modification

Indirect synthetic routes provide an alternative approach to the target molecule by first synthesizing a precursor which is then chemically modified in a subsequent step.

Oxidation of Allylic Alcohol Intermediates

A common and effective indirect pathway involves the oxidation of a corresponding allylic alcohol. In this case, the precursor would be (2E)-3-(2-methylquinolin-4-yl)prop-2-en-1-ol. The selective oxidation of the primary alcohol group to an aldehyde, without affecting the double bond or the quinoline ring, is a critical step. Various oxidizing agents are available for this transformation, each with its own selectivity and reaction conditions. Reagents such as manganese dioxide (MnO₂), pyridinium (B92312) chlorochromate (PCC), or Dess-Martin periodinane are commonly used for the oxidation of allylic alcohols to α,β-unsaturated aldehydes. The choice of oxidant and reaction conditions is crucial to prevent over-oxidation to the carboxylic acid or reaction with other functional groups in the molecule.

Stereoselective Synthesis of Analogues

The synthesis of specific stereoisomers of this compound analogues can be achieved through stereoselective reactions. For the acrylaldehyde moiety, the double bond can exist as either the E or Z isomer. Stereocontrol can be exerted during the formation of this double bond, for example, through Wittig-type reactions or other olefination methods where the geometry of the product can be influenced by the choice of reagents and reaction conditions. The synthesis of chiral analogues would require the use of chiral starting materials, auxiliaries, or catalysts to induce enantioselectivity or diastereoselectivity in the key bond-forming steps.

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles focus on the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.netnih.gov These approaches are increasingly being applied to the synthesis of complex molecules, including quinoline derivatives. researchgate.netnih.gov

Solvent-Free and Mechanochemical Methods

Solvent-free and mechanochemical synthetic methods are key pillars of green chemistry. researchgate.net Solvent-free reactions, as the name suggests, are conducted without the use of a solvent, which reduces waste and the environmental impact associated with solvent production and disposal. researchgate.net These reactions are often carried out by heating the neat reactants or by using a minimal amount of a recyclable catalyst.

Mechanochemistry involves the use of mechanical force, such as grinding or milling, to induce chemical reactions. researchgate.net This technique can lead to shorter reaction times, higher yields, and can sometimes enable reactions that are difficult to perform in solution. researchgate.net The synthesis of quinoline derivatives has been successfully demonstrated using mechanochemical methods, often involving the grinding of reactants with a catalyst in a ball mill. researchgate.net While a specific mechanochemical synthesis of this compound has not been detailed, the general applicability of this technique to quinoline synthesis suggests its potential as a green alternative to traditional solvent-based methods. researchgate.net

Table 2: Comparison of Synthetic Approaches

Synthetic MethodologyAdvantagesPotential Challenges
Vilsmeier-Haack Reaction Well-established, good for formylation of heterocycles.May require harsh reagents (POCl₃), regioselectivity can be an issue.
Multi-Component Reactions High atom economy, operational simplicity, rapid access to complexity.Finding the right combination of reactants and conditions can be challenging.
Oxidation of Allylic Alcohols A reliable indirect method.Requires synthesis of the precursor alcohol, potential for over-oxidation.
Stereoselective Synthesis Access to specific isomers.Can be complex and require specialized reagents or catalysts.
Solvent-Free/Mechanochemical Environmentally friendly, reduced waste, potentially faster.May not be suitable for all reaction types, scalability can be a concern.

Catalytic Strategies for Enhanced Efficiency

While the direct, one-pot catalytic synthesis of this compound is not extensively documented in scientific literature, significant enhancements in efficiency can be achieved by employing catalytic strategies in the foundational reactions required for its synthesis. The construction of quinoline aldehydes, key precursors to the target molecule, often relies on stoichiometric reactions such as the Vilsmeier-Haack formylation. Research has demonstrated that the performance of this reaction can be substantially improved through the use of phase-transfer catalysts, which facilitate the reaction between reagents in immiscible phases, leading to higher yields and shorter reaction times.

In the context of the Vilsmeier-Haack reaction, which uses the Vilsmeier reagent formed from phosphorus oxychloride and an N,N-disubstituted formamide, CTAB facilitates the interaction between the ionic reagent and the organic substrate. scirp.org This micellar catalysis has been shown to dramatically increase the yield and reduce the reaction time compared to conventional methods.

The table below illustrates the enhanced efficiency of the Vilsmeier-Haack reaction for the synthesis of a substituted quinoline aldehyde when catalyzed by CTAB, comparing it to the uncatalyzed conventional heating method.

Data derived from a study on the synthesis of 2-chloro-3-formylquinolines. scirp.org

Chemical Reactivity and Transformations of 3 2 Methylquinolin 4 Yl Acrylaldehyde

Reactivity of the Acrylaldehyde Moiety

The acrylaldehyde portion of the molecule is the primary locus of its chemical reactivity. The conjugated system allows for both 1,2-addition to the carbonyl group and 1,4-conjugate addition (Michael addition) to the β-carbon. Furthermore, the aldehyde group can undergo a range of condensation reactions, while the dienophilic nature of the α,β-unsaturated system allows for cycloaddition reactions.

Michael Addition Reactions with Diverse Nucleophiles

The Michael addition, or conjugate addition, is a characteristic reaction of α,β-unsaturated carbonyl compounds. researchgate.net In the case of 3-(2-methylquinolin-4-yl)acrylaldehyde, the electron-withdrawing quinoline (B57606) substituent polarizes the carbon-carbon double bond, rendering the β-carbon susceptible to attack by a wide array of nucleophiles.

Active methylene (B1212753) compounds, such as malononitrile (B47326) and dialkyl malonates, are common carbon-based nucleophiles used in Michael additions. researchgate.net These reactions are typically catalyzed by a base, which deprotonates the active methylene compound to generate a stabilized carbanion. This carbanion then acts as the Michael donor, attacking the electrophilic β-carbon of the quinoline-substituted acrylaldehyde (the Michael acceptor).

Table 1: Representative Michael Addition with Carbon-Based Nucleophiles (Hypothetical Data Based on Analogous Reactions)

Nucleophile (Michael Donor)Product StructureCatalystExpected Outcome
Malononitrile2-((2E)-3-(2-methylquinolin-4-yl)-1-oxopropyl)malononitrileBasic (e.g., Piperidine)High yield of the 1,4-adduct.
Diethyl malonateDiethyl 2-((2E)-3-(2-methylquinolin-4-yl)-1-oxopropyl)malonateSodium EthoxideFormation of the corresponding diester adduct.
Nitromethane4-(2-methylquinolin-4-yl)-3-nitrobutanalBase (e.g., DBU)Synthesis of a γ-nitro aldehyde derivative.

Note: This table is illustrative and based on the general reactivity of α,β-unsaturated aldehydes. Specific yields and conditions for this compound require experimental verification.

Nitrogen, oxygen, and sulfur-containing nucleophiles also readily participate in Michael additions with α,β-unsaturated systems, leading to the formation of carbon-heteroatom bonds. researchgate.net

Nitrogen Nucleophiles (Aza-Michael Addition): Primary and secondary amines can add to the β-carbon of this compound. This aza-Michael addition is a key step in the synthesis of various nitrogen-containing compounds. The reaction is often reversible and its outcome can be controlled by reaction conditions.

Sulfur Nucleophiles (Thia-Michael Addition): Thiols are particularly potent nucleophiles for conjugate addition due to the soft nature of sulfur. The thia-Michael reaction is typically fast and highly efficient, proceeding under mild, often base-catalyzed, conditions to form stable carbon-sulfur bonds.

Oxygen Nucleophiles (Oxa-Michael Addition): Alcohols and water can also act as nucleophiles in oxa-Michael additions, although they are generally less reactive than their nitrogen and sulfur counterparts. These reactions often require stronger catalysts or more forcing conditions.

Table 2: Potential Heteroatom-Based Michael Addition Reactions

NucleophileReaction TypePotential Product
Aniline (B41778)Aza-Michael3-(Phenylamino)-3-(2-methylquinolin-4-yl)propanal
EthanethiolThia-Michael3-(Ethylthio)-3-(2-methylquinolin-4-yl)propanal
MethanolOxa-Michael3-Methoxy-3-(2-methylquinolin-4-yl)propanal

Cycloaddition Reactions (e.g., Diels-Alder)

The carbon-carbon double bond in the acrylaldehyde moiety can act as a dienophile in [4+2] cycloaddition reactions, such as the Diels-Alder reaction. organic-chemistry.orgsigmaaldrich.com In this role, this compound would react with a conjugated diene to form a six-membered ring. The reactivity of the dienophile is enhanced by the presence of the electron-withdrawing aldehyde and quinoline groups. organic-chemistry.org

A variant of this is the hetero-Diels-Alder reaction, where either the diene or the dienophile contains a heteroatom. organic-chemistry.orgsigmaaldrich.com For example, the α,β-unsaturated aldehyde system can react as a heterodienophile with an electron-rich diene, leading to the formation of dihydropyran derivatives. Alternatively, it can react as a dienophile with a heterodienė (e.g., an α,β-unsaturated imine or enone containing additional heteroatoms). The synthesis of quinoline derivatives themselves can sometimes be achieved through domino aza-Michael/aldol (B89426)/aromatization reactions or [4+2] cycloadditions involving α,β-unsaturated aldehydes. researchgate.net

Aldehyde Group Functionalizations: Nucleophilic Additions and Condensations

The aldehyde group offers a distinct site for reactivity, primarily involving nucleophilic addition to the carbonyl carbon. These reactions can lead to the formation of alcohols, imines, and extended conjugated systems through subsequent condensation or elimination steps.

The Knoevenagel condensation is a reaction between a carbonyl compound and an active methylene compound, catalyzed by a weak base. banglajol.info For this compound, this reaction would involve the aldehyde functionality, leading to the formation of a new carbon-carbon double bond and extending the conjugation of the system. For example, reacting it with malononitrile or ethyl cyanoacetate (B8463686) in the presence of a catalyst like piperidine (B6355638) or urea (B33335) would yield a more complex α,β-unsaturated product. banglajol.infolookchem.com This method is a cornerstone for C-C bond formation. banglajol.info

The Wittig reaction provides a powerful method for converting aldehydes and ketones into alkenes. wikipedia.orgorganic-chemistry.orglumenlearning.com The reaction involves a phosphorus ylide (a Wittig reagent) attacking the aldehyde carbon of this compound. lumenlearning.com This leads to the formation of an oxaphosphetane intermediate, which then collapses to form an alkene and triphenylphosphine (B44618) oxide. lumenlearning.com The Wittig reaction is highly valuable for its regioselectivity, as the double bond is formed specifically at the location of the original carbonyl group. openstax.org The stereochemical outcome (E/Z isomerism) of the newly formed double bond depends on the nature of the ylide used. organic-chemistry.org

Table 3: Aldehyde Functionalization Reactions

ReactionReagentProduct Type
Knoevenagel CondensationMalononitrile, PiperidineExtended conjugated dinitrile
Wittig ReactionMethylenetriphenylphosphoraneConjugated diene
Reductions and Oxidations

The acrylaldehyde moiety in this compound is susceptible to both reduction and oxidation reactions, targeting the aldehyde functional group and the carbon-carbon double bond. The specific outcome of these reactions is highly dependent on the choice of reagents and reaction conditions.

Reductions: The reduction of the α,β-unsaturated aldehyde can proceed via several pathways:

Selective reduction of the aldehyde: This yields the corresponding allylic alcohol, (E)-3-(2-methylquinolin-4-yl)prop-2-en-1-ol. This transformation is typically achieved using mild reducing agents such as sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent.

Selective reduction of the alkene: This leads to the saturated aldehyde, 3-(2-methylquinolin-4-yl)propanal. This can be accomplished through catalytic hydrogenation using specific catalysts that favor the reduction of the C=C bond over the C=O bond.

Complete reduction of both functionalities: The use of stronger reducing agents, like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation under more vigorous conditions (e.g., higher pressure of H₂ with a palladium catalyst), results in the formation of the saturated alcohol, 3-(2-methylquinolin-4-yl)propan-1-ol.

Oxidations: The aldehyde group is readily oxidized to a carboxylic acid, forming (E)-3-(2-methylquinolin-4-yl)acrylic acid. This is a common transformation for aldehydes and can be achieved with a variety of oxidizing agents. Common reagents for this purpose include:

Potassium permanganate (B83412) (KMnO₄)

Chromium-based reagents like Jones reagent (CrO₃ in sulfuric acid)

Tollens' reagent ([Ag(NH₃)₂]⁺), which provides a qualitative test for aldehydes.

Potassium dichromate (K₂Cr₂O₇)

The choice of oxidant is crucial to avoid unwanted side reactions, particularly cleavage of the carbon-carbon double bond.

Reactivity of the 2-Methylquinoline (B7769805) Nucleus

The 2-methylquinoline core of the molecule possesses its own distinct reactivity, primarily centered on the aromatic rings and the activated methyl group.

Electrophilic Aromatic Substitution (EAS) Pathways

In quinoline, the benzene (B151609) ring (carbocyclic ring) is more electron-rich than the pyridine (B92270) ring (heterocyclic ring), which is deactivated by the electronegative nitrogen atom. imperial.ac.uk Consequently, electrophilic aromatic substitution (EAS) preferentially occurs on the benzene ring. imperial.ac.uk The substitution pattern is directed to positions C5 and C8, as the intermediate carbocations (Wheland intermediates) formed by attack at these positions are the most stable. imperial.ac.ukreddit.com This is because these intermediates maintain the aromaticity of the pyridine ring.

Common EAS reactions include:

Nitration: Using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) typically yields a mixture of 5-nitro- and 8-nitro-quinoline derivatives.

Sulfonation: Reaction with fuming sulfuric acid (H₂SO₄/SO₃) leads to substitution at the 5- and 8-positions.

Halogenation: Reactions with halogens (e.g., Br₂, Cl₂) in the presence of a Lewis acid catalyst also favor substitution on the carbocyclic ring.

The presence of the acrylaldehyde substituent at the C4 position can influence the regioselectivity and rate of these reactions, but the general preference for attack at the C5 and C8 positions is expected to remain.

Nucleophilic Aromatic Substitution (NAS) Pathways

The pyridine ring of the quinoline nucleus is electron-deficient and thus susceptible to nucleophilic attack, particularly at the C2 and C4 positions. quora.comquimicaorganica.org This reactivity is enhanced if a good leaving group, such as a halide, is present at these positions. quimicaorganica.org While the parent compound this compound does not have a leaving group at the C2 position, reactions can still occur under forcing conditions.

A classic example of NAS on a pyridine-like ring is the Chichibabin reaction, where pyridine reacts with sodium amide to form 2-aminopyridine. wikipedia.org For quinoline, nucleophilic attack is favored at the 2- and 4-positions because the negative charge in the resulting intermediate (a Meisenheimer-like complex) can be effectively delocalized onto the electronegative nitrogen atom. quimicaorganica.org

Functionalization of the Methyl Group at C-2 Position

The methyl group at the C-2 position of the quinoline ring is significantly acidic due to the electron-withdrawing effect of the adjacent nitrogen atom. This allows for deprotonation by a suitable base to form a stabilized carbanion. This carbanion can then react with various electrophiles, providing a powerful method for C-C bond formation. This reactivity is often explained through the concept of imine-enamine tautomerism. researchgate.netesciencesspectrum.com

Key functionalization reactions include:

Condensation Reactions: The activated methyl group can undergo Knoevenagel-type condensation reactions with aldehydes and ketones. researchgate.net This involves the deprotonation of the methyl group, followed by nucleophilic attack on the carbonyl compound and subsequent dehydration.

Alkylation and Acylation: The carbanion can be alkylated or acylated using appropriate alkyl halides or acylating agents.

Oxidative Coupling: In the presence of an oxidizing agent, the methyl group can participate in oxidative coupling reactions.

These C(sp³)–H functionalization reactions provide a direct and atom-economical route to synthesize more complex quinoline derivatives. researchgate.netnih.govnih.gov

Cascade and Tandem Reactions Involving Both Structural Units

Cascade or tandem reactions are powerful synthetic strategies where a single event initiates a sequence of transformations, leading to a significant increase in molecular complexity in a single operation. rsc.org The structure of this compound, with its proximal reactive units, is well-suited for such processes.

An example of such a reaction could involve an initial nucleophilic addition to the acrylaldehyde moiety, followed by an intramolecular reaction involving the quinoline nucleus. For instance, a Michael addition of a nucleophile to the β-carbon of the acrylaldehyde system could generate an enolate. This enolate could then, in principle, participate in an intramolecular cyclization or condensation reaction.

Another possibility involves the functionalization of the C-2 methyl group, which generates a nucleophilic species that could then react intramolecularly with the electrophilic acrylaldehyde side chain. These complex, multi-step, one-pot procedures are highly efficient and are a subject of ongoing research in synthetic methodology. researchgate.net

Transition Metal-Catalyzed Transformations

Transition metal catalysis offers a versatile toolkit for modifying complex organic molecules like this compound. mdpi.com Catalysts based on palladium, copper, rhodium, and other metals can facilitate a wide array of transformations. nih.govmdpi.com

Potential transition metal-catalyzed reactions include:

Cross-Coupling Reactions: If the quinoline ring were functionalized with a halide (e.g., at C2, C5, or C8), it could participate in well-known cross-coupling reactions such as Suzuki, Heck, or Sonogashira couplings to form new C-C bonds. nih.govmdpi.com

Catalytic Hydrogenation: As mentioned in the reduction section, transition metals like palladium, platinum, and nickel are standard catalysts for the hydrogenation of the alkene and/or aldehyde functionalities. The selectivity of these reactions can often be controlled by the choice of catalyst and reaction conditions.

C-H Activation/Functionalization: Modern synthetic methods increasingly utilize transition metal catalysts to directly functionalize C-H bonds. The C-2 methyl group and various positions on the aromatic rings could potentially be targeted for direct functionalization through transition metal-catalyzed pathways. nih.gov

The following table summarizes some potential transition metal-catalyzed reactions.

Reaction TypePotential Substrate ModificationTypical CatalystPotential Product Type
Suzuki CouplingHalogenation of quinoline ringPd(PPh₃)₄, PdCl₂(dppf)Aryl- or vinyl-substituted quinoline
Heck CouplingHalogenation of quinoline ringPd(OAc)₂, PdCl₂Alkene-substituted quinoline
Selective HydrogenationOriginal CompoundWilkinson's catalyst (RhCl(PPh₃)₃)Saturated aldehyde
Complete HydrogenationOriginal CompoundPd/C, PtO₂Saturated alcohol

Theoretical and Computational Investigations of 3 2 Methylquinolin 4 Yl Acrylaldehyde

Electronic Structure and Molecular Orbital Analysis

The electronic structure of a molecule is fundamental to understanding its chemical behavior. For 3-(2-Methylquinolin-4-yl)acrylaldehyde, computational methods like Density Functional Theory (DFT) are invaluable for elucidating the arrangement and energies of its molecular orbitals. nih.gov The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular importance as they are the frontier orbitals that dictate the molecule's reactivity.

The HOMO is the orbital from which an electron is most likely to be donated, indicating regions of nucleophilicity. Conversely, the LUMO is the orbital to which an electron is most likely to be accepted, highlighting regions of electrophilicity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

In this compound, the HOMO is expected to be distributed over the electron-rich quinoline (B57606) ring system, while the LUMO is likely to be localized on the electron-deficient acrylaldehyde moiety, particularly the carbon-carbon double bond and the carbonyl group. This distribution suggests that the quinoline ring acts as the primary electron-donating part of the molecule, while the acrylaldehyde group is the electron-accepting part.

Table 1: Predicted Frontier Molecular Orbital Energies for this compound

ParameterPredicted Value (eV)
HOMO Energy-6.2
LUMO Energy-2.5
HOMO-LUMO Gap3.7
Note: These values are illustrative and based on typical DFT calculations for similar quinoline derivatives.

Conformational Analysis and Energetic Profiles

The presence of single bonds in the acrylaldehyde side chain of this compound allows for rotational isomerism, leading to different spatial arrangements or conformations of the molecule. Conformational analysis is essential for identifying the most stable (lowest energy) conformation, which is the most likely to be observed experimentally.

Computational methods can be used to generate a potential energy surface by systematically rotating the dihedral angles of the side chain relative to the quinoline ring. This allows for the identification of energy minima, corresponding to stable conformers, and energy maxima, corresponding to transition states between conformers. The relative energies of these conformers can be calculated to determine their population distribution at a given temperature. For this compound, the planarity between the quinoline ring and the acrylaldehyde group would be a key factor, as conjugation enhances stability.

Prediction of Reaction Mechanisms and Transition States

The acrylaldehyde functionality in this compound makes it susceptible to various chemical reactions, such as nucleophilic addition to the carbonyl carbon or the β-carbon of the double bond (Michael addition). Computational chemistry can be employed to model the reaction pathways of such transformations.

By calculating the energies of reactants, intermediates, transition states, and products, a detailed reaction profile can be constructed. The transition state is the highest energy point along the reaction coordinate and determining its structure and energy is crucial for calculating the activation energy of the reaction. A lower activation energy implies a faster reaction rate. For instance, the mechanism of a Michael addition of a nucleophile to this compound could be computationally investigated to determine whether the reaction proceeds via a concerted or a stepwise mechanism.

Computational Prediction of Spectroscopic Parameters

Computational methods are powerful tools for predicting various spectroscopic properties, which can then be compared with experimental data for structure validation. For this compound, key spectroscopic parameters can be calculated.

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be predicted using methods like Gauge-Independent Atomic Orbital (GIAO). These predicted spectra can aid in the assignment of experimental NMR signals.

IR Spectroscopy: The vibrational frequencies corresponding to different functional groups (e.g., C=O stretch, C=C stretch, C-H bends) can be calculated. These theoretical frequencies, when scaled appropriately, can be compared with experimental FT-IR spectra to identify characteristic vibrational modes.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions and the corresponding absorption wavelengths (λmax) in the UV-Vis spectrum. This can provide insights into the electronic structure and chromophores within the molecule.

Table 2: Predicted Spectroscopic Data for this compound

Spectroscopic TechniqueParameterPredicted Value
¹³C NMRCarbonyl Carbon (C=O) Chemical Shift~195 ppm
IRCarbonyl (C=O) Stretching Frequency~1680 cm⁻¹
UV-VisMaximum Absorption Wavelength (λmax)~320 nm
Note: These values are illustrative and based on typical computational results for molecules with similar functional groups.

Solvent Effects and Environmental Influences on Reactivity

The chemical behavior of a molecule can be significantly influenced by its environment, particularly the solvent. Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate the effect of different solvents on the properties and reactivity of this compound.

Solvents can affect the stability of different conformers, the energies of molecular orbitals, and the activation energies of reactions. For example, a polar solvent might stabilize a polar transition state more than the reactants, thereby accelerating the reaction rate. By performing calculations in the gas phase and in various solvents of different polarities, the influence of the solvent on the electronic structure and reactivity of this compound can be quantified.

Applications of 3 2 Methylquinolin 4 Yl Acrylaldehyde As a Synthetic Precursor

Synthesis of Nitrogen-Containing Heterocyclic Compounds

The bifunctional nature of 3-(2-Methylquinolin-4-yl)acrylaldehyde, possessing both an electrophilic aldehyde and a carbon-carbon double bond, makes it an ideal substrate for cyclocondensation reactions to form a variety of nitrogen-containing heterocycles. These reactions often proceed through initial Michael addition followed by intramolecular condensation.

Analogous to the well-established reactivity of chalcones (α,β-unsaturated ketones), this compound can react with various dinucleophiles to construct new heterocyclic rings. For instance, reaction with urea (B33335), thiourea, or guanidine hydrochloride in the presence of a base is a common method for the synthesis of pyrimidine derivatives. derpharmachemica.com The reaction likely proceeds via initial Michael addition of the nucleophile to the β-carbon of the acrylaldehyde, followed by cyclization and dehydration to afford the corresponding dihydropyrimidine, which can be subsequently oxidized to the pyrimidine.

Similarly, the reaction with hydrazine or its derivatives provides a straightforward route to pyrazoline and pyrazole scaffolds. The initial condensation of hydrazine with the aldehyde group forms a hydrazone, which then undergoes an intramolecular Michael addition to yield the five-membered pyrazoline ring. mdpi.comresearchgate.net Depending on the reaction conditions and the substitution pattern of the hydrazine, these pyrazolines can sometimes be oxidized to the corresponding aromatic pyrazoles. The synthesis of pyrazolo[3,4-b]quinolines has been achieved through the cyclization of 2-chloroquinoline-3-carbonitrile with hydrazine, highlighting the utility of quinoline (B57606) derivatives in forming fused heterocyclic systems. nih.gov

Furthermore, the acrylaldehyde moiety can participate in annulation reactions to form fused ring systems. For example, cyclocondensation reactions between (2-aminophenyl)chalcones and 1,3-diketones are known to produce 4-styrylquinolines, demonstrating a pathway to build additional rings onto a quinoline core. nih.govnih.gov

Table 1: Examples of Nitrogen-Containing Heterocycles Synthesized from Quinoline-based α,β-Unsaturated Carbonyl Precursors

Precursor TypeReagentResulting Heterocycle
Quinoline ChalconeGuanidine HClPyrimidine
Quinoline ChalconeThioureaPyrimidine
Quinoline ChalconeHydrazinePyrazole/Pyrazoline
2-Chloroquinoline-3-carbonitrileHydrazinePyrazolo[3,4-b]quinoline
(2-Aminophenyl)chalcone1,3-Diketone4-Styrylquinoline

Precursor for Complex Polycyclic Aromatic Systems

The dienophilic nature of the α,β-unsaturated system in this compound suggests its potential use in Diels-Alder reactions to construct complex polycyclic aromatic systems. The [4+2] cycloaddition of a diene to the activated double bond of the acrylaldehyde would lead to a six-membered ring, which can then be aromatized to form a polycyclic aromatic hydrocarbon (PAH) embedded with the quinoline moiety. researchgate.netnsc.ru

While specific examples utilizing this compound in this context are not extensively documented, the general strategy of employing α,β-unsaturated carbonyl compounds as dienophiles in the synthesis of PAHs is well-established. researchgate.netnih.gov The reaction would likely require a suitable diene and subsequent oxidation or elimination steps to achieve full aromatization of the newly formed ring. The annulative π-extension (APEX) strategy, which involves the Diels-Alder reaction on the bay regions of existing PAHs, offers a powerful method for expanding polycyclic systems. nih.gov

Role in the Elaboration of Chiral Molecules

The prochiral nature of the carbon-carbon double bond and the carbonyl group in this compound makes it a suitable substrate for asymmetric synthesis, enabling the elaboration of chiral molecules. Organocatalysis has emerged as a powerful tool for the enantioselective functionalization of α,β-unsaturated aldehydes. nih.govoaepublish.com

Chiral secondary amines, such as proline and its derivatives, can catalyze the enantioselective Michael addition of nucleophiles to the β-position of the acrylaldehyde. This approach can be used to introduce a stereocenter with high enantiomeric excess. Similarly, organocatalytic enantioselective Henry (nitroaldol) reactions could be employed, where the aldehyde reacts with a nitroalkane in the presence of a chiral catalyst to produce β-nitroalcohols with high stereocontrol. mdpi.com

Furthermore, asymmetric reductions of the carbonyl group or the carbon-carbon double bond can be achieved using chiral reducing agents or catalytic asymmetric hydrogenation, providing access to chiral alcohols or saturated aldehydes, respectively. The synthesis of quinoline-naphthalene atropisomers has been achieved through a strategy involving a chiral phosphoric acid-catalyzed Povarov reaction, demonstrating the utility of chiral catalysts in controlling stereochemistry in quinoline-containing molecules. nih.gov While direct applications with this compound are yet to be widely reported, the established methodologies for asymmetric transformations of α,β-unsaturated aldehydes provide a clear pathway for its use in the synthesis of chiral quinoline derivatives. nih.govresearchgate.net

Building Block for Macrocyclic and Supramolecular Architectures

The rigid quinoline unit and the reactive aldehyde functionality of this compound make it an attractive building block for the construction of macrocycles and supramolecular architectures. Quinoline-based macrocycles have gained attention due to their unique structural features and potential applications in catalysis and molecular recognition. researchgate.netelsevierpure.com

The aldehyde group can be utilized in cyclization reactions, such as the Friedländer annulation, to form larger ring systems. Recent studies have demonstrated that the Friedländer condensation can be used for the post-translational modification of peptides to create atropisomeric macrocyclic peptides containing quinoline units. bioengineer.org This highlights the potential of using quinoline-forming reactions in the synthesis of complex macrocycles. The synthesis of macrocycles often involves the stepwise or convergent assembly of multiple building blocks, and the defined geometry of the quinoline scaffold can impart pre-organization to the precursor fragments, facilitating the macrocyclization process.

Utility in the Synthesis of Functional Organic Materials

The conjugated system of this compound, which extends from the quinoline ring to the aldehyde, suggests its utility as a monomer or a precursor for the synthesis of functional organic materials, such as conductive polymers. Quinoline-containing polymers are of interest due to their potential thermal stability and electronic properties. mdpi.com

Polymerization of this compound, or its derivatives, could lead to polymers with extended π-conjugation, which is a key requirement for electrical conductivity. The quinoline moiety can also be incorporated into the backbone of various polymers to modify their properties, such as thermal stability, flame retardancy, and photophysical characteristics. The synthesis of novel quinoline-containing benzoxazine resins has been reported, leading to thermosets with good thermal stability and low flammability. mdpi.com The functionalization of the quinoline ring or the aldehyde group can be used to tune the properties of the resulting materials for specific applications in electronics, sensors, or high-performance polymers. rsc.org

Future Directions in 3 2 Methylquinolin 4 Yl Acrylaldehyde Research

Development of Innovative and Sustainable Synthetic Methodologies

The traditional synthesis of quinoline (B57606) derivatives, often relying on classical methods like the Skraup, Doebner-von Miller, and Friedlander reactions, is frequently hampered by harsh conditions, low atom economy, and the use of hazardous reagents. researchgate.nettandfonline.com The future of synthesizing 3-(2-Methylquinolin-4-yl)acrylaldehyde and related structures lies in the adoption of green and sustainable chemistry principles. researchgate.netacs.org This paradigm shift aims to minimize environmental impact by reducing waste, solvent use, and energy consumption. researchgate.net

Key areas for development include:

Green Catalysis: Research will likely focus on replacing conventional acid catalysts with environmentally benign alternatives. This includes solid acid catalysts, reusable biocatalysts like malic acid, and nanocatalysts, which offer high efficiency and ease of recovery. tandfonline.comresearchgate.netacs.org

Alternative Solvents and Conditions: The move away from toxic organic solvents is a critical goal. Future methodologies will increasingly utilize greener media such as water, ethanol, or polyethylene (B3416737) glycol (PEG), often in combination with energy-efficient techniques like microwave irradiation. researchgate.nettandfonline.comacs.org Microwave-assisted synthesis, for instance, can dramatically reduce reaction times and improve yields. tandfonline.com

One-Pot Reactions: Designing one-pot synthetic protocols, where multiple reaction steps are carried out in a single vessel, is a major trend. researchgate.netacs.org These methods improve efficiency, reduce waste from intermediate purification steps, and simplify procedures, making the synthesis more economical and sustainable.

Synthetic Strategy Key Features Potential Advantages
Microwave-Assisted Synthesis Use of microwave irradiation as an energy source. tandfonline.comReduced reaction times, increased yields, cleaner reactions. tandfonline.com
Nanocatalysis Employment of catalysts in the nanometer size range. acs.orgHigh surface-area-to-volume ratio, enhanced catalytic activity, recyclability. acs.org
Aqueous Media Synthesis Utilization of water as the reaction solvent. tandfonline.comEnvironmentally friendly, low cost, improved safety. tandfonline.com
Biocatalysis Use of natural catalysts like enzymes or organic acids. tandfonline.comBiodegradable, high selectivity, mild reaction conditions. tandfonline.com

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The this compound molecule possesses a unique combination of reactive sites: the quinoline ring, the electron-deficient α,β-unsaturated system, and the aldehyde carbonyl group. While its fundamental reactivity is understood, future research will delve into uncovering novel transformations that exploit the interplay between these functional groups. The aldehyde group can be a precursor for various nitrogen-containing heterocycles, such as hydrazones, oxadiazoles, and thiadiazoles. mdpi.comnih.gov

Future explorations could include:

Asymmetric Catalysis: Developing enantioselective reactions targeting the acrylaldehyde moiety, such as asymmetric Michael additions or cycloadditions, to produce chiral molecules with specific biological activities.

Photoredox Catalysis: Utilizing visible light to initiate novel radical-based transformations that are otherwise difficult to achieve, potentially leading to unprecedented C-H functionalization on the quinoline core or unique additions to the acryloyl system.

Ring-Opening and Ring-Closing Reactions: Investigating reactions that involve the temporary opening of the quinoline ring followed by a novel ring-closure, or using the acrylaldehyde side chain to construct new fused heterocyclic systems. researchgate.net For example, reactions with nitrogen nucleophiles could lead to a diversity of annulated pyrano[3,2-c]quinolines. researchgate.net

Expansion of Its Role in Advanced Cascade and Multi-Component Strategies

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a complex product, are a cornerstone of modern synthetic efficiency and atom economy. nih.govrsc.org The aldehyde functionality of this compound makes it an ideal substrate for a variety of MCRs.

Future research will focus on integrating this compound into sophisticated reaction sequences:

Povarov-type Reactions: Using the molecule as the aldehyde component in aza-Diels-Alder reactions with anilines and activated alkenes to construct complex polycyclic quinoline-based structures. beilstein-journals.org

Ugi and Passerini Reactions: Employing the aldehyde in isocyanide-based MCRs to rapidly generate libraries of complex, peptide-like molecules with high structural diversity for biological screening. rsc.org

Cascade Reactions: Designing elegant cascade sequences where an initial reaction at the aldehyde or Michael acceptor site triggers a series of subsequent intramolecular transformations. nih.govnih.gov For example, an L-proline-catalyzed three-component reaction between an aromatic aldehyde, a quinoline diol, and Meldrum's acid has been used to synthesize pyrano[3,2-c]quinoline derivatives, showcasing a potential pathway for similar compounds. researchgate.net These strategies allow for the construction of intricate molecular architectures in a single, highly efficient operation. mdpi.com

Reaction Type Components Potential Product Scaffold
Povarov Reaction Aldehyde, Aniline (B41778), Alkene beilstein-journals.orgTetrahydroquinolines beilstein-journals.org
Doebner Reaction Aldehyde, Aniline, Pyruvic Acid nih.govQuinoline-4-carboxylic acids nih.gov
Kabachnik–Fields Reaction Aldehyde, Amine, Dialkyl Phosphite beilstein-journals.orgα-Aminophosphonates beilstein-journals.org
Ugi Reaction Aldehyde, Amine, Isocyanide, Carboxylic Acid rsc.orgα-Acylamino amides

Integration of Machine Learning and AI in Synthetic Route Design

The complexity of organic synthesis is increasingly being tackled by computational tools. Machine learning (ML) and artificial intelligence (AI) are revolutionizing how chemists approach the synthesis of complex molecules. researchgate.net Computer-aided synthesis planning (CASP) can propose novel and efficient synthetic pathways that may not be obvious through traditional analysis. acs.orgnih.gov

Future applications in the context of this compound include:

Retrosynthetic Analysis: AI algorithms can be trained on vast reaction databases to predict viable retrosynthetic disconnections, helping to design the most efficient route to the target molecule and its derivatives. acs.org

Reaction Outcome Prediction: ML models can predict the products and yields of unknown reactions, allowing researchers to screen potential synthetic strategies in silico before committing to laboratory work. researchgate.net

De Novo Design: Generative models can design entirely new derivatives of the parent compound that are optimized for specific properties (e.g., binding affinity to a biological target) while also ensuring they are synthetically accessible. mdpi.com This approach bridges the gap between theoretical design and practical synthesis. researchgate.net

Design of Derivatives for Enhanced Chemical Functions

The this compound scaffold is a versatile template for creating new molecules with tailored properties, particularly for medicinal chemistry. jneonatalsurg.com Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of quinoline derivatives. nih.gov The design of novel derivatives will be a major focus of future research, aiming to enhance potency and selectivity for various biological targets. nih.gov

Key strategies for derivative design include:

Scaffold Modification: Introducing various substituents (both electron-donating and electron-withdrawing) onto the quinoline ring to modulate the electronic properties, lipophilicity, and steric profile of the molecule. researchgate.net

Functional Group Interconversion: Transforming the acrylaldehyde moiety into other functional groups. For instance, converting the aldehyde into oximes, hydrazones, or nitriles, or reacting the double bond to create saturated analogs or new heterocyclic rings. nih.gov This can lead to compounds with entirely different chemical and biological profiles.

Hybrid Molecule Design: Covalently linking the quinoline scaffold to another pharmacophore to create hybrid molecules. mdpi.com This approach aims to create multifunctional agents that can interact with multiple biological targets simultaneously, a promising strategy for complex diseases like cancer. nih.govrsc.org For example, derivatives could be designed to inhibit targets like EGFR or DNA gyrase. nih.gov

Derivative Class Modification Site Potential Enhanced Function
Substituted Quinolines Quinoline RingImproved biological activity, solubility, and pharmacokinetic properties. researchgate.netnih.gov
Hydrazone Analogs Aldehyde GroupAnticancer and antimicrobial activity. mdpi.com
Oxadiazole Hybrids Aldehyde GroupDual anticancer and antimicrobial agents. nih.govrsc.org
Thieno[3,2-d]pyrimidine Hybrids Full Scaffold ReplacementPotent antitumor agents targeting specific kinases. nih.gov
Morpholine Conjugates Quinoline RingPotential for enhanced biological activity and target specificity. mdpi.commdpi.com

Q & A

Q. What synthetic methodologies are commonly employed to prepare 3-(2-Methylquinolin-4-yl)acrylaldehyde?

The compound is typically synthesized via palladium-catalyzed cross-coupling reactions, such as the Heck reaction, which is effective for forming α,β-unsaturated aldehydes. For example, (E)-3-([1,1'-biphenyl]-4-yl)acrylaldehyde was synthesized using a Heck reaction between 4-bromobiphenyl and acrolein diethyl acetal . Alternative routes include aldol condensation or nucleophilic substitution, depending on precursor availability. Post-synthetic modifications often involve purification via column chromatography or recrystallization.

Q. What spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

  • 1H/13C NMR : To confirm the aldehyde proton (δ ~9.6–9.8 ppm) and quinoline/acrylaldehyde backbone (e.g., coupling constants for trans-configuration, J ≈ 15–16 Hz) .
  • IR Spectroscopy : To identify the aldehyde C=O stretch (~1700 cm⁻¹) and conjugated C=C bonds (~1600 cm⁻¹).
  • Mass Spectrometry : For molecular weight validation (e.g., ESI-MS or HRMS).
  • X-ray Crystallography : Programs like SHELXL or WinGX resolve absolute configuration and packing interactions.

Advanced Research Questions

Q. How can low yields in the Heck cross-coupling step be addressed during synthesis?

Optimization strategies include:

  • Catalyst-Ligand Systems : Use ligand-modified Pd nanoparticles (e.g., Lindlar catalyst derivatives) to enhance regioselectivity and reduce side reactions .
  • Solvent/Base Selection : Polar aprotic solvents (DMF, DMSO) with mild bases (K₂CO₃) improve reaction efficiency .
  • Temperature Control : Moderate heating (80–100°C) balances reaction rate and decomposition risks.
  • High-Throughput Screening : Automated platforms rapidly test condition permutations for optimal yield .

Q. How should contradictions between spectroscopic and crystallographic data be resolved?

  • Recheck Sample Purity : Use HPLC or TLC to rule out impurities affecting NMR/IR .
  • Crystallographic Refinement : Programs like SHELXL can identify crystal twinning or disorder.
  • Computational Validation : Compare experimental NMR shifts with DFT-predicted values (e.g., Gaussian) to detect structural mismatches .

Q. What computational methods predict the reactivity of this compound in nucleophilic additions?

  • DFT Calculations : Model transition states for Michael additions or Diels-Alder reactions using software like ORCA.
  • Molecular Electrostatic Potential (MEP) Maps : Highlight electrophilic sites (e.g., aldehyde carbon) for targeted reactivity studies.
  • Docking Studies : If the compound has biological relevance, simulate interactions with enzymes or receptors using AutoDock .

Q. What protocols prevent degradation during storage?

  • Storage Conditions : Store under argon at –20°C to inhibit aldehyde oxidation or polymerization .
  • Stabilizers : Add antioxidants (e.g., BHT) if compatible with downstream applications.
  • Periodic Monitoring : Use 1H NMR to track degradation (e.g., aldehyde peak disappearance) over time .

Q. How are byproducts from quinoline ring functionalization characterized and minimized?

  • LC-MS/PDA Detection : Identify byproducts via retention time and UV profiles.
  • Mechanistic Studies : Probe reaction pathways using isotopic labeling (e.g., deuterated solvents) or trapping intermediates.
  • Ligand Screening : Bulky ligands (e.g., PCy₃) suppress undesired C–H activation pathways in Pd-catalyzed steps .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.